N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide
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Overview
Description
N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-methoxyethylamine to yield N-(2-methoxyethyl)-4-hydroxybenzamide.
Introduction of the Pyrimidinyl Group: The hydroxyl group on the benzamide is then substituted with a 4-methylpyrimidin-2-yl group through a nucleophilic aromatic substitution reaction. This step typically involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to alterations in cellular pathways and biological responses, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyethyl)-4-hydroxybenzamide: Lacks the pyrimidinyl group, resulting in different chemical properties and reactivity.
4-((4-methylpyrimidin-2-yl)oxy)benzoic acid: Contains a carboxylic acid group instead of the methoxyethyl group, affecting its solubility and biological activity.
Uniqueness
N-(2-methoxyethyl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide is unique due to the presence of both the methoxyethyl and methylpyrimidinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(4-methylpyrimidin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-7-8-17-15(18-11)21-13-5-3-12(4-6-13)14(19)16-9-10-20-2/h3-8H,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWWUKBKRCOUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=C(C=C2)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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